N-cyclopropyl-4-methylpyridin-2-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-4-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-5-10-9(6-7)11-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJWKPUPMWDAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with cyclopropylboronic acid . The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-cyclopropyl-4-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogues
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33)
- Molecular Formula : C₁₂H₁₈N₂S
- Molecular Weight : 222.07 g/mol (calculated)
- Key Features :
- Comparison :
Pyrimidine-Based Analogues
4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine
- Molecular Formula : C₁₄H₁₆N₃ (assumed)
- Molecular Weight : ~226 g/mol (calculated)
- Key Features :
- The N-phenyl group increases molecular weight and may confer π-π stacking interactions absent in the target compound .
6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine
- Molecular Formula : C₈H₁₀ClN₃
- Molecular Weight : 183.64 g/mol
- Key Features :
- Comparison :
Complex Heterocyclic Analogues
N-(Cyclopropylmethyl)-4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine
- Molecular Formula : C₂₅H₂₈FN₆ (calculated)
- Key Features: Imidazo[1,2-a]pyridine core fused with a pyrimidine ring, featuring a 4-fluorophenyl group and a dimethylaminomethyl substituent. Cyclopropylmethyl group attached to the pyrimidine amine .
- Comparison :
Key Research Insights
- Steric Considerations : Bulky substituents (e.g., methylthiobutyl in Compound 33) may limit membrane permeability but enhance receptor specificity .
- Metabolic Stability: Cyclopropyl groups, as seen in the target compound, are known to resist oxidative metabolism, a feature shared with N-(cyclopropylmethyl) derivatives in imidazo[1,2-a]pyridine systems .
Q & A
Q. What are the recommended synthesis methods for N-cyclopropyl-4-methylpyridin-2-amine?
The compound can be synthesized via reductive amination between 4-methylpyridin-2-amine and cyclopropanecarbaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 6.5–7.5 under nitrogen atmosphere is effective. Alternatively, catalytic hydrogenation with Pd/C under H2 pressure (3–5 atm) at 50–60°C yields the product. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What safety protocols are critical for handling this compound?
Use nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to avoid aerosol inhalation. Store in airtight containers at 2–8°C, away from incompatible materials (strong oxidizers). Spills require neutralization with ethanol and disposal as hazardous waste .
Q. How is the structural integrity of this compound confirmed experimentally?
Employ ¹H/¹³C NMR (DMSO-d6, 400 MHz) to verify amine proton signals (δ 5.8–6.2 ppm) and cyclopropyl CH2 groups (δ 0.5–1.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks ([M+H]+). Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What experimental designs are optimal for studying the compound’s reactivity under basic vs. acidic conditions?
Conduct pH-dependent stability assays :
- Acidic : React with 1M HCl (37°C, 24h), monitor degradation via TLC.
- Basic : Treat with 1M NaOH (reflux, 6h), analyze by LC-MS for ring-opening products. Use DFT calculations (B3LYP/6-31G*) to predict reaction pathways and compare with experimental outcomes .
Q. How can contradictions in reported physicochemical properties (e.g., solubility) be resolved?
Perform orthogonal measurements :
Q. What strategies assess the compound’s potential as a kinase inhibitor?
Use enzyme inhibition assays :
Q. How to evaluate environmental persistence and ecotoxicity of this compound?
Follow OECD guidelines :
- 301D : Closed bottle test with activated sludge (28d, DOC analysis).
- Hydrolysis : Monitor degradation at pH 4/7/9 (30d, LC-MS/MS).
- Daphnia magna acute toxicity : 48h exposure, EC50 calculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
